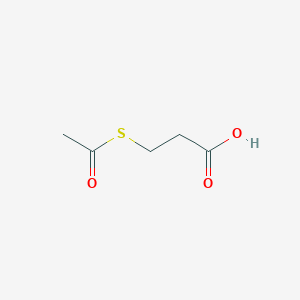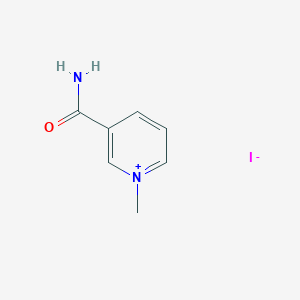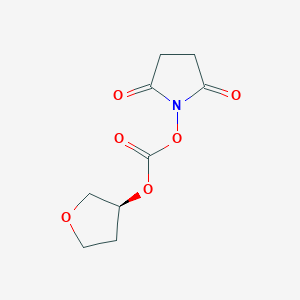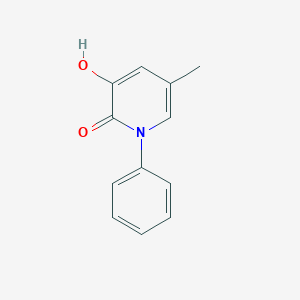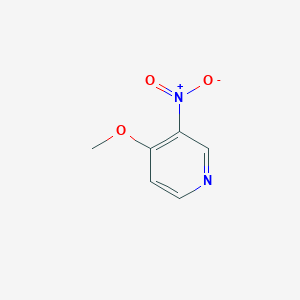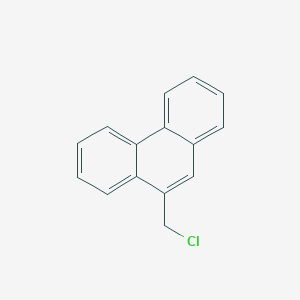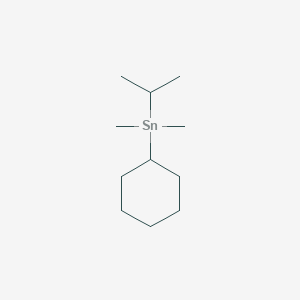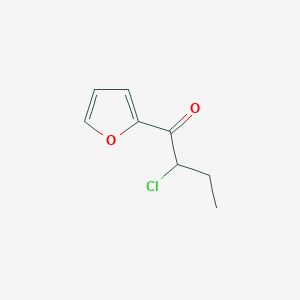
2-Chloro-1-(furan-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(furan-2-yl)butan-1-one, also known as furanone C-30, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This molecule is a halogenated furanone that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool in various scientific fields.
作用機序
The mechanism of action of 2-Chloro-1-(furan-2-yl)butan-1-one involves its ability to interfere with bacterial quorum sensing. This molecule is believed to bind to the quorum sensing receptors, preventing them from recognizing the signaling molecules produced by other bacteria. This disruption of communication leads to a breakdown in the coordinated behavior of the bacterial population, ultimately inhibiting biofilm formation.
生化学的および生理学的効果
In addition to its antibacterial properties, 2-Chloro-1-(furan-2-yl)butan-1-one has also been found to exhibit other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, 2-Chloro-1-(furan-2-yl)butan-1-one has been found to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-1-(furan-2-yl)butan-1-one in lab experiments is its ability to disrupt bacterial quorum sensing. This property makes it a useful tool for investigating the role of quorum sensing in bacterial biofilm formation and other coordinated behaviors. However, one limitation of using this compound is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-Chloro-1-(furan-2-yl)butan-1-one. One area of interest is the development of new antibacterial agents based on this compound. Additionally, further investigation into the anticancer, antioxidant, and anti-inflammatory properties of 2-Chloro-1-(furan-2-yl)butan-1-one may lead to the development of new therapeutic agents for various diseases. Finally, research into the potential toxicity of this compound to mammalian cells may help to identify its potential use in clinical applications.
合成法
The synthesis of 2-Chloro-1-(furan-2-yl)butan-1-one involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 2-chlorobutan-1-one in the presence of a base, such as triethylamine, to yield the final product.
科学的研究の応用
2-Chloro-1-(furan-2-yl)butan-1-one has been extensively used in scientific research as a tool to investigate various biological processes. One of the main applications of this compound is its use as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria to communicate with each other and coordinate their behavior. By inhibiting this process, 2-Chloro-1-(furan-2-yl)butan-1-one has been shown to disrupt bacterial biofilm formation, making it a potential candidate for the development of antibacterial agents.
特性
CAS番号 |
106430-53-9 |
|---|---|
製品名 |
2-Chloro-1-(furan-2-yl)butan-1-one |
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC名 |
2-chloro-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
InChIキー |
TXTBPGPFVXBPOR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
正規SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
同義語 |
1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
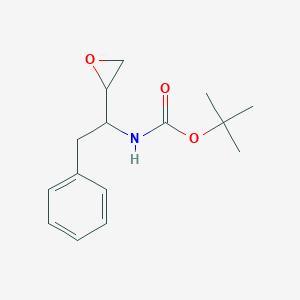
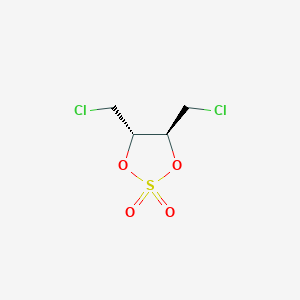
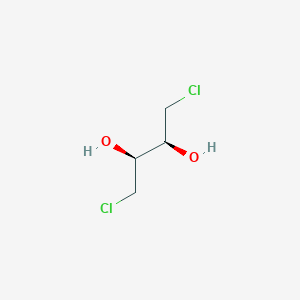
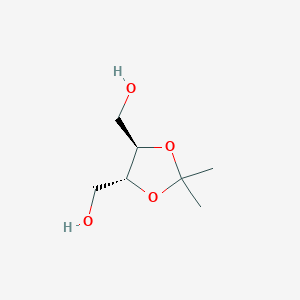
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
